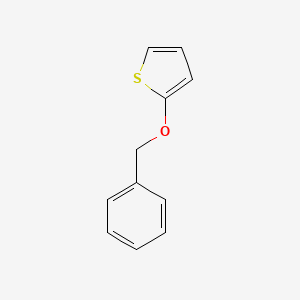
2-Benzyloxy-thiophene
Vue d'ensemble
Description
2-Benzyloxy-thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The benzyloxy group attached to the thiophene ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize this compound involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated thiophene.
Hinsberg Synthesis: Another method involves the Hinsberg synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzyloxy group can be replaced by other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes.
Applications De Recherche Scientifique
2-Benzyloxy-thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-Benzyloxy-thiophene involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The sulfur atom in the thiophene ring can participate in redox reactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound, lacking the benzyloxy group.
Benzothiophene: Contains a fused benzene ring, offering different chemical properties.
2-Methoxythiophene: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness: The benzyloxy group can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H10OS |
|---|---|
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
2-phenylmethoxythiophene |
InChI |
InChI=1S/C11H10OS/c1-2-5-10(6-3-1)9-12-11-7-4-8-13-11/h1-8H,9H2 |
Clé InChI |
YRRQAJDSSFLMTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CS2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
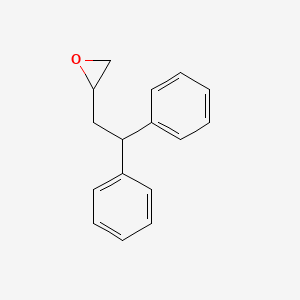
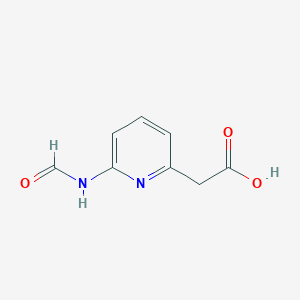
![N-[6-Chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1,1-dimethylethyl)benzenesulfonamide potassium salt](/img/structure/B8563094.png)
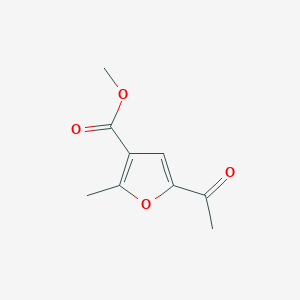
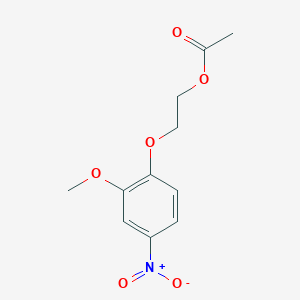
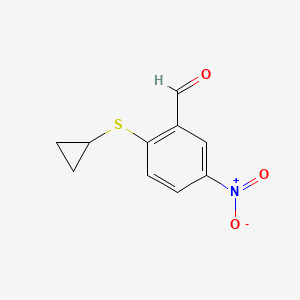
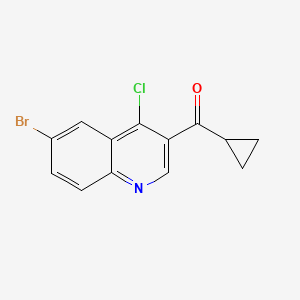
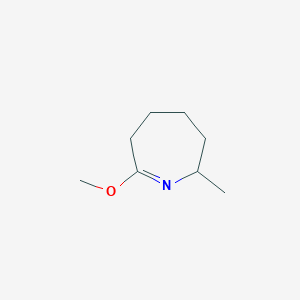
![7-chloro-4-phenylfuro[2,3-d]pyridazine](/img/structure/B8563125.png)
![2-Hydroxy-1-[4-methylthiophenyl]ethanone](/img/structure/B8563137.png)
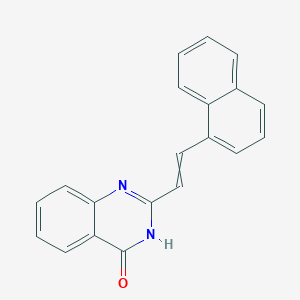

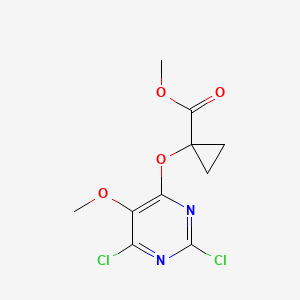
![2-Nitro-4-[(2,2,3,3-tetrafluoropropyl)sulfanyl]aniline](/img/structure/B8563172.png)
